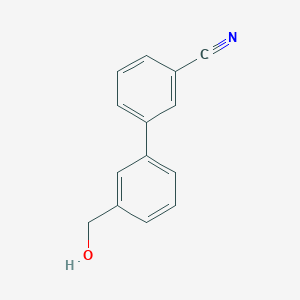

3-(3-Cyanophenyl)benzyl alcohol

Description

Overview of Benzylic Alcohol Derivatives in Organic Synthesis

Benzylic alcohols are a class of organic compounds where a hydroxyl group is attached to a benzylic carbon, a carbon atom that is directly bonded to a benzene (B151609) ring. wikipedia.org This structural motif is a cornerstone in organic synthesis due to the reactivity of the benzylic position, which can be readily transformed into a variety of other functional groups. mdpi.com

The synthesis of benzylic alcohols can be achieved through numerous methods, including the reduction of benzaldehydes or benzoic acids, the Grignard reaction with benzaldehydes, and the oxidation of the corresponding alkylbenzenes. mdpi.com Once formed, benzylic alcohols can undergo a plethora of reactions, such as oxidation to aldehydes or carboxylic acids, conversion to benzyl (B1604629) halides, and etherification. mdpi.commdpi.comnih.gov Their versatility makes them key intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals. wikipedia.org

| Representative Benzylic Alcohol Derivatives | Synthetic Utility |

| Benzyl alcohol | Precursor to esters and ethers used in flavors and fragrances. wikipedia.org |

| (4-Methoxyphenyl)methanol | Intermediate in the synthesis of anisaldehyde. |

| 2-Nitrobenzyl alcohol | Used in photolithography as a photo-labile protecting group. |

Importance of Cyanoaromatic Scaffolds in Chemical Research

Cyanoaromatic compounds, which contain a nitrile group attached to an aromatic ring, are of significant interest in both medicinal chemistry and materials science. The cyano group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the aromatic ring. It is also a versatile functional group that can be converted into other functionalities such as carboxylic acids, amines, and amides.

In medicinal chemistry, the cyano group is often incorporated into drug candidates to enhance their binding affinity to biological targets, improve their metabolic stability, or modulate their pharmacokinetic properties. In materials science, cyanoaromatic compounds are utilized in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials due to their unique electronic and photophysical properties.

| Notable Cyanoaromatic Compounds | Area of Application |

| Benzonitrile | A common solvent and a precursor to other chemicals. |

| 4-Cyanophenol | Used in the synthesis of liquid crystals and polymers. |

| 3-Aminobenzonitrile | A building block for pharmaceuticals and dyes. |

Research Trajectory of 3-(3-Cyanophenyl)benzyl Alcohol and Related Compounds

While specific research on this compound is not extensively documented, its research trajectory can be inferred from the broader context of biphenyl (B1667301) derivatives and the synthetic strategies employed for their preparation. The synthesis of such unsymmetrically substituted biphenyls is often achieved through transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. mdpi.comresearchgate.netnih.govrsc.org

A plausible synthetic route to this compound would involve the Suzuki coupling of a suitably protected 3-(hydroxymethyl)phenylboronic acid with 3-bromobenzonitrile, or vice versa. Subsequent deprotection would yield the target molecule. Another approach could be the coupling of 3-bromobenzyl alcohol with 3-cyanophenylboronic acid.

The research interest in this compound likely stems from its potential as a precursor to more complex molecules. The hydroxyl group can be further functionalized to introduce other groups, while the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up avenues for the synthesis of a diverse library of compounds. These derivatives could be explored for their biological activity or for their applications in materials science, following the trajectory of other functionalized biphenyl compounds.

Predicted Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C14H11NO |

| Molecular Weight | 209.24 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents like methanol (B129727), ethanol (B145695), and dichloromethane. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[3-(hydroxymethyl)phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c15-9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16/h1-8,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPDFKIOHIOWKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362635 | |

| Record name | 3-(3-Cyanophenyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226070-51-5 | |

| Record name | 3′-(Hydroxymethyl)[1,1′-biphenyl]-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=226070-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Cyanophenyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 3 Cyanophenyl Benzyl Alcohol and Analogues

Classical Synthetic Routes to Benzylic Alcohols

Historically, the synthesis of benzylic alcohols has been accomplished through several fundamental reactions. One of the most common methods involves the reduction of the corresponding benzaldehydes or benzoic acids. For instance, the reduction of 3-formylbenzonitrile or 3-carboxybenzonitrile using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride would yield 3-(hydroxymethyl)benzonitrile.

Another classical approach is the Grignard reaction, where an organomagnesium halide (Grignard reagent) adds to an aldehyde. The synthesis of a biphenyl (B1667301) methanol (B129727) derivative can be achieved through the reaction of a phenylmagnesium bromide with a benzaldehyde (B42025). Subsequent functional group transformations would then be necessary to introduce the cyano group at the desired position.

Furthermore, the hydration of alkynes, promoted by acids or catalyzed by transition metals, can also produce benzylic alcohols. organic-chemistry.org For example, the hydration of a suitably substituted phenylacetylene (B144264) derivative could lead to the formation of a benzylic alcohol. organic-chemistry.org

Modern Catalytic Approaches for Carbon-Oxygen and Carbon-Carbon Bond Formation

Recent advancements in catalysis have revolutionized the synthesis of benzylic alcohols, offering more efficient and selective methods for forming crucial carbon-oxygen and carbon-carbon bonds. These modern techniques often employ transition metal catalysts, Lewis acids, or electrochemical setups to achieve transformations that were previously challenging.

Boron Lewis Acid Catalyzed Cyanation of Benzylic Alcohols

A significant development in the synthesis of α-aryl nitriles, which are closely related to cyanophenyl-substituted benzylic alcohols, is the direct cyanation of benzylic alcohols. An innovative approach utilizes a boron Lewis acid, specifically B(C₆F₅)₃, to catalyze the cyanation of various benzylic alcohols using isonitrile as a safer cyanide source. mdpi.comnih.gov This method provides a direct route to valuable α-aryl nitriles in good to excellent yields (up to 98%) and has been demonstrated to be scalable. nih.gov The reaction's practicability is further highlighted by its application in the synthesis of the anti-inflammatory drug naproxen. nih.gov Mechanistic studies suggest a process that avoids notoriously toxic cyanide sources like trimethylsilyl (B98337) cyanide (TMSCN), which has been used in other Lewis acid-catalyzed cyanations. mdpi.com

| Catalyst | Cyanide Source | Substrate Scope | Yield | Reference |

| B(C₆F₅)₃ | Isonitrile | Wide range of benzylic alcohols | Up to 98% | nih.gov |

| Indium halide | TMSCN | α-aryl alcohols | Good | mdpi.com |

| FeCl₃·6H₂O | TMSCN | α-aryl alcohols | Good | mdpi.com |

| Zn(OTf)₂ | TMSCN | α-aryl alcohols | Good | mdpi.com |

Electrochemical Synthetic Strategies for Benzylic Systems

Electrochemical synthesis has emerged as a powerful and sustainable tool in organic chemistry. rsc.orgnih.gov Anodic oxidation provides an efficient way to generate benzylic cations from unfunctionalized benzylic C(sp³)–H bonds. nih.gov These highly reactive intermediates can then be trapped by various nucleophiles, including carboxylic acids, to form benzylic esters. nih.govacs.org This electrochemical C–H functionalization strategy offers a direct and atom-economical route to benzylic derivatives. nih.gov Recent advancements have also demonstrated the electrochemical synthesis of benzylic thioethers through a C–S radical–radical cross-coupling, which operates under mild, metal-free conditions. rsc.org Furthermore, paired electrochemical approaches enable the direct hydroxylarylation of unactivated benzylic carbons, providing access to sterically hindered alcohols from readily available starting materials. chemrxiv.org

| Electrochemical Method | Transformation | Key Features | Reference |

| Anodic Oxidation | Benzylic C(sp³)–H Acyloxylation | Forms benzylic esters from carboxylic acids | nih.govacs.org |

| C–S Cross-Coupling | Synthesis of Benzylic Thioethers | Metal-free, mild conditions | rsc.org |

| Paired Electrolysis | Direct Hydroxylarylation | Access to sterically hindered alcohols | chemrxiv.org |

Metal-Catalyzed Oxidations of Benzylic Alcohols

The oxidation of benzylic alcohols to the corresponding aldehydes and ketones is a fundamental transformation in organic synthesis. nih.gov While classical methods often use stoichiometric and toxic heavy metal oxidants, modern approaches focus on catalytic systems using molecular oxygen as a green and inexpensive terminal oxidant. nih.govacs.org Copper-based metal-organic frameworks (MOFs), such as Cu₃(BTC)₂, have shown promise as heterogeneous catalysts for the aerobic oxidation of benzylic alcohols. acs.org These reactions are typically performed in the presence of a radical initiator like TEMPO. acs.org Homogeneous metal catalysts have also been extensively studied for the aerobic oxidation of benzylic C-H bonds. mdpi.com The selective monooxidation of alkylated benzenes to benzylic alcohols remains a challenge due to the propensity for over-oxidation to the ketone. acs.org However, methods employing bis(methanesulfonyl) peroxide as an oxidant have demonstrated selective synthesis of benzylic alcohols with broad functional group tolerance. acs.org

| Catalyst System | Oxidant | Transformation | Selectivity | Reference |

| Cu₃(BTC)₂ / TEMPO | Molecular Oxygen | Benzylic alcohol to benzaldehyde | Good to moderate | acs.org |

| Bis(methanesulfonyl) peroxide | - | Alkylated benzene (B151609) to benzylic alcohol | High for monooxidation | acs.org |

Palladium-Catalyzed Regioselective C(sp²)-H Functionalization

Palladium catalysis has become a cornerstone of modern organic synthesis, particularly for the selective functionalization of C–H bonds. nih.govrsc.org While directing group-assisted ortho-C–H functionalization is well-established, achieving regioselectivity at the meta position has been a significant challenge. nih.gov Recent breakthroughs have demonstrated the palladium-catalyzed meta-C–H arylation of benzylic alcohol derivatives using a removable oxime ether directing group. nih.gov This strategy employs a transient mediator, such as 2-carbomethoxynorbornene, and an enabling ligand to achieve high efficiency and broad substrate scope. nih.gov These advancements provide a practical route to meta-substituted benzylic alcohols and their derivatives. nih.gov

| Catalytic System | Directing Group Strategy | Transformation | Key Features | Reference |

| Pd / NBE relay catalysis | Removable oxime ether | meta-C–H arylation of benzylic alcohols | Broad substrate scope, good functional group tolerance | nih.gov |

Protecting Group Strategies for Benzylic Alcohols

In multi-step syntheses, the hydroxyl group of benzylic alcohols often needs to be temporarily protected to prevent unwanted side reactions. uwindsor.caorganic-chemistry.org The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal. organic-chemistry.org

A common protecting group for alcohols is the benzyl (B1604629) ether, which can be formed via the Williamson ether synthesis using a base like sodium hydride and benzyl bromide. organic-chemistry.org For substrates sensitive to basic conditions, benzyl trichloroacetimidate (B1259523) can be used under acidic conditions. organic-chemistry.org A newer reagent, 2-benzyloxy-1-methylpyridinium triflate, allows for benzylation under neutral conditions. organic-chemistry.orgorgsyn.org Deprotection of benzyl ethers is typically achieved through palladium-catalyzed hydrogenation. organic-chemistry.org

Silyl ethers, such as those derived from tert-butyldimethylsilyl (TBDMS) chloride, are another widely used class of protecting groups. uwindsor.ca They are generally stable to many reagents but can be selectively removed using fluoride (B91410) ion sources. uwindsor.ca

The concept of "orthogonal protection" is vital in complex syntheses, where multiple protecting groups are used that can be removed under different, non-interfering conditions. organic-chemistry.orgbham.ac.uk This allows for the selective deprotection and reaction of specific functional groups within a molecule. bham.ac.uk

| Protecting Group | Protection Method | Deprotection Method | Key Features | Reference |

| Benzyl (Bn) | Williamson ether synthesis; Benzyl trichloroacetimidate | Pd-catalyzed hydrogenation | Stable to many conditions | organic-chemistry.org |

| p-Methoxybenzyl (PMB) | Similar to benzyl | Oxidative cleavage (e.g., with DDQ) | More readily cleaved than benzyl | organic-chemistry.org |

| tert-Butyldiphenylsilyl (TBDPS) | Reaction with TBDPS-Cl | Fluoride ion source | More stable to acid than TBDMS | uwindsor.ca |

| Triisopropylsilyl (TIPS) | Reaction with TIPS-Cl | Fluoride ion source | More stable to acid than TBDMS | uwindsor.ca |

Advanced Isolation and Purification Techniques in Benzylic Alcohol Synthesis

The successful synthesis of 3-(3-cyanophenyl)benzyl alcohol and its analogues is critically dependent on effective isolation and purification techniques. These processes are essential for removing unreacted starting materials, catalysts, byproducts, and other impurities to yield a product of high purity, which is imperative for subsequent applications. A variety of advanced methods are employed, ranging from traditional techniques like crystallization to modern chromatographic methods.

Chromatographic Methods

Chromatography is a cornerstone of purification in organic synthesis, and several variations are utilized for benzylic alcohols.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the analysis and purification of benzylic alcohols. sielc.comhelixchrom.com Reverse-phase HPLC (RP-HPLC) is particularly common, where a nonpolar stationary phase is used with a polar mobile phase. For instance, benzylic alcohols can be analyzed using a mobile phase containing acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com The method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com Specialized columns, such as those with low silanol (B1196071) activity or mixed-mode columns combining reverse-phase and ion-exchange characteristics, can provide enhanced separation for complex mixtures. helixchrom.comsielc.com The choice of the stationary phase, such as a C18 column, can offer unique selectivity for aromatic compounds through hydrophobic and pi-pi interactions. helixchrom.com However, challenges such as injector carryover, where residual analyte from a previous injection contaminates the next, can be an issue with some HPLC systems when analyzing compounds like benzyl alcohol. waters.com Advanced systems with flow-through needle designs are engineered to minimize this problem. waters.com

Gas Chromatography (GC): GC is another valuable tool, particularly for analyzing the purity of volatile benzylic alcohols. The choice of the stationary phase is critical for achieving good separation. Studies have investigated the retention behavior of substituted aromatic alcohols on different stationary phases, including those based on ionic liquids, to understand and optimize separations. nih.gov

Crystallization and Recrystallization

Crystallization is a highly effective purification technique for solid compounds, often capable of achieving a level of purity that is difficult to obtain through chromatography alone. illinois.edu This method relies on the principle that the desired compound and its impurities have different solubilities in a given solvent.

Process: The crude solid material is dissolved in a suitable solvent, typically at an elevated temperature, to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. Impurities, being present in smaller amounts, ideally remain dissolved in the mother liquor. illinois.edu

Solvent Selection: The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For benzylic alcohols, which possess both polar (hydroxyl group) and nonpolar (benzyl group) characteristics, a range of solvents may be suitable. The final selection often requires experimental screening.

A related technique, crystallization, is an isolation method where conditions are manipulated to render the product insoluble, causing it to precipitate from the reaction mixture. illinois.edu For example, changing the pH of a solution can induce the crystallization of a compound like benzoic acid. illinois.edu

Extraction Techniques

Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Aqueous-Organic Extraction: In the synthesis of benzylic alcohols, extraction is often used during the workup procedure to separate the desired alcohol from water-soluble impurities, such as salts or certain catalysts. For instance, after a reaction, the mixture might be diluted with water and an organic solvent like diethyl ether. The benzylic alcohol will preferentially dissolve in the organic layer, which can then be separated from the aqueous layer containing the impurities. youtube.com Multiple extractions are often performed to maximize the recovery of the product. youtube.com

Cloud Point Extraction: This is a more advanced extraction method that has been investigated for the removal of benzyl alcohol from aqueous solutions. It utilizes non-ionic surfactants that, above a certain temperature (the cloud point), form a separate phase rich in the surfactant. The target compound, in this case, benzyl alcohol, can be partitioned into this surfactant-rich phase, allowing for its separation from the bulk aqueous phase. Studies have shown that this method can achieve high extraction efficiencies for benzyl alcohol.

Distillation

For liquid benzylic alcohols, distillation can be an effective purification method, especially for separating compounds with significantly different boiling points.

Fractional Distillation: This technique is used to separate a mixture of liquids with close boiling points. iscientific.org It involves a fractionating column that provides a large surface area for repeated vaporization and condensation cycles, leading to a better separation of the components based on their volatility. iscientific.org

Steam Distillation: This method is suitable for purifying water-immiscible compounds. Steam is passed through the mixture, and the volatile components are carried over with the steam, condensed, and collected. This technique can be slow but can yield a very pure product. orgsyn.org

Specialized Industrial Purification

In an industrial setting, specific processes have been developed for the purification of benzyl alcohol, often targeting the removal of particular impurities. One such process involves passing crude benzyl alcohol vapor in countercurrent contact with a solution of an alkali metal benzylate. google.com This process is effective at removing cresol (B1669610) impurities, which are converted into non-volatile alkali metal cresolates, allowing for the collection of highly purified benzyl alcohol vapor. google.com

| Technique | Principle of Separation | Applicability to Benzylic Alcohols | Key Considerations |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary phase and a liquid mobile phase. sielc.comhelixchrom.com | Analysis and preparative purification of this compound and analogues. sielc.comsielc.com | Column type, mobile phase composition, potential for injector carryover. helixchrom.comwaters.com |

| Gas Chromatography (GC) | Differential partitioning between a stationary phase and a gaseous mobile phase. nih.gov | Purity analysis of volatile benzylic alcohols. | Stationary phase selection is crucial for resolution. nih.gov |

| Crystallization/ Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. illinois.edu | Purification of solid benzylic alcohols. illinois.edu | Proper solvent selection is critical for high yield and purity. illinois.edu |

| Liquid-Liquid Extraction | Differential solubility in two immiscible liquid phases. youtube.com | Workup procedure to separate the product from water-soluble impurities. youtube.com | Choice of extraction solvent, number of extractions. youtube.com |

| Cloud Point Extraction | Partitioning into a surfactant-rich phase above the cloud point temperature. | Removal of benzyl alcohol from aqueous streams. | Surfactant type and concentration, temperature. |

| Distillation | Difference in the boiling points of the components in a liquid mixture. iscientific.org | Purification of liquid benzylic alcohols. | Boiling point differences, potential for thermal degradation. |

| Industrial Vapour-Phase Purification | Chemical reaction to convert volatile impurities into non-volatile salts. google.com | Large-scale purification of benzyl alcohol to remove specific impurities like cresols. google.com | Requires specialized equipment for handling vapor-phase reactions. google.com |

Synthesis and Reactivity of Advanced Derivatives and Analogues of 3 3 Cyanophenyl Benzyl Alcohol

Isomeric and Substituted Cyanobenzyl Alcohol Scaffolds

Furthermore, the introduction of diverse substituents to the cyanobenzyl alcohol scaffold provides a mechanism for modulating its physicochemical properties. These substituents can range from simple alkyl and alkoxy groups to more intricate moieties, each imparting unique attributes to the parent molecule. The synthesis of these derivatives frequently necessitates multi-step reaction sequences that commence with readily available starting materials. A variety of synthetic methods can be employed for the creation of benzylic alcohols, including the direct cross-coupling of α-hydroxyalkyl nucleophiles with aryl halides under photoredox/Ni dual catalysis, which avoids the need for protection-deprotection strategies. nih.gov Other approaches involve benzylic C-H esterification, metal-free coupling of diazoalkanes with water, and the hydration of alkynes. organic-chemistry.org

Complex Aryl-Substituted Benzylic Alcohol Architectures

Building on the fundamental cyanobenzyl alcohol scaffold, scientists have engineered more elaborate aryl-substituted benzylic alcohol architectures. These complex structures often incorporate additional aromatic rings or heterocyclic systems, resulting in molecules with extended π-conjugation and well-defined three-dimensional geometries. The synthesis of these intricate architectures commonly utilizes cross-coupling reactions, such as Suzuki-Miyaura coupling of aryl halides with potassium acetoxymethyltrifluoroborate, to forge the essential carbon-carbon bonds between the aromatic units. organic-chemistry.org

The reactivity of these complex benzylic alcohols is a key area of study. The hydroxyl group can serve as a handle for further functionalization, enabling the attachment of other molecular fragments or the modulation of the molecule's properties. The presence of multiple aryl groups also exerts a significant influence on the molecule's conformational preferences and its capacity to participate in a range of intermolecular interactions. For instance, copper-catalyzed cross-coupling reactions of aryl acetonitriles with benzyl (B1604629) alcohols have been developed to synthesize α-alkylated nitriles. acs.org Furthermore, the direct cyanation of benzyl alcohols has been achieved using isonitrile as a cyanide source, catalyzed by a boron Lewis acid. mdpi.com

Conformational Analysis and Intermolecular Interactions in Benzylic Alcohol Derivatives

The three-dimensional arrangement of atoms, or conformation, of benzylic alcohol derivatives is a critical determinant of their biological activity and material properties. nih.gov The rotational freedom around the single bond connecting the two phenyl rings and the bond linking the benzyl group to the phenyl ring permits these molecules to adopt a multitude of spatial arrangements. ic.ac.uk The conformation of biphenyl (B1667301) derivatives is a balance between π-π overlaps and steric interactions. ic.ac.uk In the solid state, biphenyl is planar, but in the gas phase, it adopts a twisted conformation. researchgate.net Computational modeling, alongside experimental techniques like X-ray crystallography and NMR spectroscopy, is utilized to elucidate these conformational preferences. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 3-(3-Cyanophenyl)benzyl alcohol. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for a full structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals several key signals. The benzylic protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a singlet around 4.7 ppm. The exact chemical shift can vary with concentration and temperature due to hydrogen bonding. The proton of the hydroxyl group (-OH) itself often presents as a broad singlet, the position of which is also highly dependent on experimental conditions.

The eight aromatic protons on the two phenyl rings will exhibit complex splitting patterns (multiplets) in the range of approximately 7.4 to 7.9 ppm. Due to the meta-substitution on both rings, none of the protons are chemically equivalent, leading to distinct signals. The protons on the cyanophenyl ring are generally shifted further downfield due to the electron-withdrawing nature of the nitrile group. Protons adjacent to the cyano group and the other phenyl ring will show characteristic coupling constants. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the hydroxymethyl group (-CH₂OH) is anticipated to appear around 65 ppm. rsc.org The nitrile carbon (C≡N) has a characteristic chemical shift in the range of 118-120 ppm. The carbon atom to which the nitrile is attached (C-CN) would appear near 112 ppm. The aromatic region of the spectrum, between 125 and 143 ppm, would show distinct signals for the 12 different aromatic carbons. The two quaternary carbons connecting the phenyl rings would be found at the lower field end of this region, around 140-143 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Benzylic | ¹H | ~ 4.7 | Singlet |

| Hydroxyl | ¹H | Variable | Broad Singlet |

| Aromatic | ¹H | ~ 7.4 - 7.9 | Multiplet |

| Benzylic | ¹³C | ~ 65 | - |

| Nitrile | ¹³C | ~ 118 | - |

| Aromatic | ¹³C | ~ 125 - 143 | - |

Mass Spectrometry for Molecular Composition and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through analysis of its fragmentation patterns under ionization. The nominal molecular weight of the compound (C₁₄H₁₁NO) is 209 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 209. This peak confirms the molecular weight of the compound. The fragmentation of this compound is expected to follow patterns characteristic of benzyl (B1604629) alcohols and biphenyl (B1667301) compounds.

Key fragmentation pathways would likely include:

Loss of a hydrogen radical (-H): Leading to a peak at m/z 208 [M-H]⁺.

Loss of a hydroxyl radical (-OH): Resulting in a significant peak at m/z 192 [M-OH]⁺.

Loss of the hydroxymethyl group (-CH₂OH): Producing a fragment at m/z 178, corresponding to the 3-cyanobiphenyl cation.

Formation of the tropylium (B1234903) ion is less likely compared to benzyl alcohol itself due to the stability of the biphenyl system.

The presence of the nitrogen atom means the molecule adheres to the "nitrogen rule," having an odd nominal molecular weight for a compound containing one nitrogen atom.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Formula |

| 209 | Molecular Ion [M]⁺ | [C₁₄H₁₁NO]⁺ |

| 208 | [M-H]⁺ | [C₁₄H₁₀NO]⁺ |

| 192 | [M-OH]⁺ | [C₁₄H₁₀N]⁺ |

| 178 | [M-CH₂OH]⁺ | [C₁₃H₈N]⁺ |

Infrared (IR) and Vibrational Spectroscopy for Functional Group and Conformational Studies

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies.

The IR spectrum would be dominated by a few key absorption bands:

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl group involved in intermolecular hydrogen bonding. nih.govutsouthwestern.edu

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). The aliphatic C-H stretching of the CH₂ group would be observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

C≡N Stretch: A sharp, medium-intensity absorption corresponding to the nitrile group's stretching vibration is expected in the range of 2220-2260 cm⁻¹. nih.govutsouthwestern.edu This is a very characteristic peak for identifying this functional group.

C=C Stretch (Aromatic): Several bands in the 1400-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the two aromatic rings. Two distinct, sharp bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹ are typical for biphenyl systems. sci-hub.se

C-O Stretch: The stretching vibration of the C-O single bond in the primary alcohol would result in a strong band in the fingerprint region, typically around 1050 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | Stretching | 3200 - 3600 | Strong, Broad |

| Nitrile (-C≡N) | Stretching | 2220 - 2260 | Medium, Sharp |

| Aromatic C-H | Stretching | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H | Stretching | 2850 - 2960 | Medium |

| Aromatic C=C | Stretching | 1400 - 1600 | Medium to Weak |

| Alcohol C-O | Stretching | ~ 1050 | Strong |

X-ray Crystallography for Definitive Solid-State Structural Determination

A crystal structure determination would provide:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-O, C≡N) and the angles between them, confirming the molecular geometry.

Intermolecular Interactions: The analysis would reveal how the molecules pack together in the crystal lattice. This would include details of the hydrogen bonding network formed by the alcohol's hydroxyl group, which is a primary determinant of the solid-state architecture. It would also show other non-covalent interactions, such as π-π stacking between the aromatic rings or dipole-dipole interactions involving the cyano group.

This technique offers an unambiguous confirmation of the compound's constitution and provides invaluable insight into its solid-state behavior and intermolecular forces.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic structure of many-body systems, making it ideal for analyzing organic molecules. windows.netnih.gov DFT calculations are instrumental in providing a foundational understanding of 3-(3-Cyanophenyl)benzyl alcohol.

Once the geometry is optimized, an electronic structure analysis can be performed. This includes mapping the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more likely to be reactive. The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Optimized Geometry Parameters for this compound (Example Data)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-31G+(d,p)) |

| Bond Length | C-O (alcohol) | 1.43 Å |

| O-H (alcohol) | 0.97 Å | |

| C≡N (cyano) | 1.15 Å | |

| C-C (inter-ring) | 1.49 Å | |

| Bond Angle | C-C-O (alcohol) | 112.0° |

| Dihedral Angle | Phenyl-Phenyl | 45.5° |

Note: This table contains example data to illustrate the typical output of a DFT geometry optimization. Actual values would be derived from specific calculations.

DFT can be used to model chemical reactions involving this compound, such as its oxidation or participation in coupling reactions. By mapping the potential energy surface, researchers can identify the most likely reaction pathways. This involves locating the transition state—the highest energy point along the reaction coordinate—which acts as the bottleneck for the reaction.

For instance, studies on the oxidation of benzyl (B1604629) alcohol show that H-atom abstraction from the methyl group is often a key step. researchgate.net A similar investigation for this compound would involve calculating the activation energies for various potential oxidation mechanisms. Characterizing the transition state structures provides insight into the bond-breaking and bond-forming processes that govern the molecule's reactivity. researchgate.net

DFT is a valuable tool for predicting spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure. Vibrational frequencies calculated from DFT correspond to peaks in an infrared (IR) spectrum. windows.net By comparing the computed spectrum with an experimental one, a detailed assignment of vibrational modes to specific functional groups (like the -OH stretch of the alcohol, the -C≡N stretch of the nitrile, and aromatic C-H bends) can be achieved.

Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. windows.net This allows for a deeper understanding of the electronic structure and the nature of the molecular orbitals involved in the absorption of light.

Non-covalent interactions (NCIs) are critical in determining the crystal packing and supramolecular assembly of molecules. Hirshfeld surface analysis is a method used to visualize and quantify these intermolecular interactions within a crystal lattice. scirp.org The surface is generated based on the electron distribution of the molecule and can be mapped with various properties to highlight different types of contacts.

For a molecule like this compound, Hirshfeld analysis could reveal the presence of:

Hydrogen Bonds: Primarily involving the alcohol group (O-H···N or O-H···O).

π-π Stacking: Between the aromatic phenyl rings.

C-H···π Interactions: Where a hydrogen atom interacts with the face of a phenyl ring.

H···H Contacts: Representing van der Waals forces. nih.govnih.gov

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Example Data)

| Contact Type | Percentage of Total Surface Area |

| H···H | 35% |

| C···H / H···C | 28% |

| O···H / H···O | 15% |

| N···H / H···N | 12% |

| Other | 10% |

Note: This table is an example illustrating the type of quantitative data obtained from Hirshfeld analysis based on studies of similar compounds.

High-Level Quantum Chemical Methods (e.g., MP2, CCSD(T)) for Enhanced Accuracy

While DFT is a versatile tool, higher-level quantum chemical methods are often employed to achieve "gold standard" accuracy, particularly for calculating energies. Methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) provide a more rigorous treatment of electron correlation. acs.orgresearchgate.net

These methods are computationally expensive and often reserved for smaller systems or for refining the results of DFT calculations. nih.govchemrxiv.org For this compound, CCSD(T) could be used to calculate a highly accurate energy for a specific conformation or to determine the interaction energy between two molecules with benchmark precision. researchgate.net This enhanced accuracy is crucial for validating results from more approximate methods like DFT and for creating reliable benchmarks for reaction energies and non-covalent interaction strengths. acs.org

Molecular Modeling and Dynamics Simulations for Conformational Landscape Exploration

While quantum mechanics calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that exist in a variety of conformations at room temperature. Molecular dynamics (MD) simulations are used to explore this conformational landscape by simulating the movement of atoms over time.

Applications in Complex Organic Synthesis and Materials Science

Utilization as Precursors for α-Aryl Nitriles

The conversion of benzylic alcohols to α-aryl nitriles is a significant transformation in organic synthesis, as the nitrile group can be readily converted into other valuable functional groups such as amines, amides, carboxylic acids, and ketones. 3-(3-Cyanophenyl)benzyl alcohol can serve as a precursor for the synthesis of α-aryl nitriles through various catalytic methods. One common approach involves the direct cyanation of the benzylic alcohol. This can be achieved using reagents like trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a Lewis acid catalyst, such as indium(III) bromide (InBr₃). The reaction proceeds through the formation of a stabilized carbocation at the benzylic position, which is then attacked by the cyanide nucleophile.

Another method involves the copper-catalyzed aerobic oxidative cyanation of benzylic alcohols using aqueous ammonia (B1221849) as the nitrogen source and oxygen as the oxidant. This process offers a more environmentally benign route to α-aryl nitriles. The resulting α-aryl nitrile, 2-(3-cyanophenyl)phenylacetonitrile, retains the cyano group from the starting material, offering a scaffold with two nitrile functionalities for further chemical elaboration.

Table 1: Selected Methods for the Conversion of Benzylic Alcohols to α-Aryl Nitriles

| Catalyst/Reagent | Co-reagent/Solvent | Key Features |

| InBr₃ | Trimethylsilyl cyanide (TMSCN) / Dichloromethane | Mild reaction conditions, high yields. |

| Copper Catalyst | Aqueous Ammonia / O₂ | Environmentally friendly, uses readily available reagents. |

Role as Intermediates in the Synthesis of Advanced Chemical Entities

The strategic placement of the alcohol and cyano functionalities allows this compound to serve as a key intermediate in the synthesis of a wide array of advanced chemical entities with applications in pharmaceuticals and agrochemicals.

The structural motif of a substituted benzyl (B1604629) alcohol is prevalent in many biologically active compounds. Research has demonstrated the synthesis of various substituted benzyl alcohol building blocks, including those with cyano groups, for use in drug discovery projects. For instance, a cyano-substituted benzyl alcohol has been utilized as a key building block in the synthesis of potent inhibitors of cathepsin B, a lysosomal cysteine protease implicated in diseases such as rheumatoid arthritis. The ability to introduce a cyano group via a benzyl alcohol precursor like this compound provides a valuable tool for medicinal chemists to explore structure-activity relationships and develop novel therapeutic agents.

Benzyl alcohol derivatives are important intermediates in the agrochemical industry. For example, the herbicide florpyrauxifen-benzyl is a benzyl ester that is formally derived from the condensation of florpyrauxifen (B1531466) with benzyl alcohol. nih.gov While the direct synthesis from this compound is not explicitly documented in the public domain, the structural similarity highlights the potential of functionalized benzyl alcohols in the synthesis of complex agrochemicals. The cyano group in this compound could be transformed into other functional groups required for the final agrochemical product, or it could be retained to modulate the biological activity and physicochemical properties of the molecule. The use of benzyl alcohol and its derivatives as herbicides has also been a subject of investigation. nih.gov

Table 2: Examples of Benzyl Alcohol Derivatives in Agrochemicals

| Compound Name | Agrochemical Class | Mode of Action |

| Florpyrauxifen-benzyl | Herbicide | Synthetic auxin |

| Benzyl alcohol | Herbicide | Systemic action |

The versatile reactivity of the functional groups in this compound allows for its use in the construction of heterocyclic systems, which are core structures in many pharmaceuticals and materials. A prominent example is the synthesis of triazoles. The alcohol group can be converted to an azide (B81097), and the resulting benzyl azide derivative can undergo a [3+2] cycloaddition reaction with an alkyne, a cornerstone of "click chemistry," to form a 1,2,3-triazole ring. nih.gov Alternatively, the cyano group could potentially be converted to an alkyne, which could then react with an azide. This approach provides a powerful and modular strategy for creating complex molecules containing the stable and often biologically active triazole ring. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a particularly efficient method for this transformation. nih.gov

Functionalization of Complex Molecular Architectures and Scaffolds

The ability to introduce specific functionalities onto complex molecular frameworks is crucial for tailoring their properties for various applications. This compound can be employed as a functionalizing agent to introduce both a cyanoaryl group and a reactive handle (the alcohol) onto larger molecules and scaffolds.

Recent advances in synthetic methodology have highlighted the utility of benzylic C-H cross-coupling reactions to create three-dimensional molecular diversity. nih.gov In this context, a molecule like this compound can be seen as a building block that can be attached to other molecular scaffolds through its benzylic position. This approach allows for the rapid generation of libraries of complex molecules with varied spatial arrangements, which is highly valuable in drug discovery and materials science. nih.gov

Furthermore, the alcohol functionality of this compound can be used to attach it to polymeric scaffolds or other materials. For example, it can be esterified with a polymer containing carboxylic acid groups, thereby immobilizing the cyanophenylbenzyl moiety onto the material's surface. This functionalization can impart specific properties to the material, such as altered hydrophobicity, fluorescence, or the ability to participate in further chemical reactions.

Green Chemistry Principles and Sustainable Synthesis of 3 3 Cyanophenyl Benzyl Alcohol

Development of Greener Solvents and Solvent-Free Reaction Conditions

The choice of solvent is critical in green chemistry, as solvents account for a significant portion of the waste generated in chemical synthesis. researchgate.net Traditional syntheses often rely on volatile and toxic organic solvents. Research has therefore focused on developing greener alternatives and solvent-free methods for reactions like the Suzuki-Miyaura cross-coupling, a key reaction for forming the biphenyl (B1667301) backbone of molecules such as 3-(3-Cyanophenyl)benzyl alcohol. researchgate.netresearchgate.netmdpi.com

The use of aqueous media is highly attractive because water is non-toxic, non-flammable, and inexpensive. researchgate.net Palladium-catalyzed cross-coupling reactions have been successfully carried out in water or mixtures of water and other green solvents like ethanol (B145695). nih.govnih.gov For instance, the Suzuki-Miyaura coupling of various aryl halides and arylboronic acids proceeds efficiently in a water/ethanol mixture under microwave irradiation, offering high yields and simplified product separation. nih.govnih.gov Another green solvent, 1-propanol, is also effective due to its miscibility with water and its higher boiling point, which can accelerate reaction rates. orgsyn.org

Bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), dimethyl isosorbide (B1672297) (DMI), and propylene (B89431) carbonate are emerging as sustainable alternatives. researchgate.netrsc.org Propylene carbonate, for example, has been used as a recyclable solvent for the iron-catalyzed etherification of benzylic alcohols. rsc.org

Solvent-free, or neat, reaction conditions represent an ideal scenario in green chemistry, completely eliminating solvent waste. Mechanochemical methods, such as ball milling, have been employed for the solvent-free synthesis of various compounds, offering mild conditions and high yields. rsc.org Additionally, solvent-free oxidation of benzyl (B1604629) alcohol derivatives has been achieved using catalysts supported on ceria nanorods, demonstrating the feasibility of such approaches for key transformations. mdpi.com Microwave-assisted solvent-free synthesis is another powerful technique, often leading to significantly reduced reaction times and improved energy efficiency. sci-hub.se

Table 1: Examples of Greener Solvents in Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Arylboronic Acid | Catalyst/Base | Solvent System | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 4'-Bromoacetophenone (B126571) | Phenylboronic acid | Pyridine-pyrazole/Pd(II) / KOH | EtOH/H₂O (1:1) | Microwave, 120 °C, 2 min | 95% | nih.gov |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OH)₂ / K₂CO₃ | Toluene | 65 °C, 12 h | 85% | nih.gov |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OH)₂ / K₂CO₃ | EtOH/H₂O (3:1) | 65 °C, 12 h | 94% | nih.gov |

| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂/PPh₃ / K₂CO₃ | 1-Propanol/H₂O | Reflux, 30 min | 97% | orgsyn.org |

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comrsc.org Reactions with high atom economy are inherently less wasteful. For the synthesis of this compound, choosing a synthetic route that maximizes atom economy is crucial for sustainability.

For example, addition reactions, such as the catalytic hydrogenation of an aldehyde to an alcohol, can have 100% atom economy. rsc.org In contrast, substitution reactions, like the Gabriel synthesis of amines, often have poor atom economy due to the formation of stoichiometric byproducts. primescholars.comrsc.org The synthesis of this compound can be designed to be more atom-economical. For instance, direct cyanation of a benzyl alcohol using a non-toxic cyanide source is more atom-efficient than multi-step sequences. mdpi.com A method using isonitrile as a cyanide source in the presence of a boron Lewis acid catalyst showcases an atom-economic approach to valuable α-aryl nitriles. mdpi.com

Biocatalysis and Enzymatic Transformations in Benzylic Alcohol Chemistry

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. For the synthesis of chiral alcohols like this compound, enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly valuable. These enzymes can reduce the corresponding ketone or aldehyde precursor, in this case, 3-(3-cyanophenyl)benzaldehyde, to the desired alcohol with high enantioselectivity.

The use of whole-cell biocatalysts is often advantageous as it allows for the in-situ regeneration of necessary cofactors like NADH or NADPH. unifap.br Marine-derived fungi, such as Penicillium citrinum, have shown the ability to perform chemoselective reductions of various aromatic compounds. unifap.br For example, this fungus has been used for the bioreduction of Knoevenagel condensation products, demonstrating the potential for reducing carbon-carbon double bonds in complex molecules. unifap.br In one instance, the bioreduction of 2-(pyridin-3-ylmethyl)malononitrile was achieved with a 93% yield. unifap.br Another study showed that P. citrinum could reduce p-nitrobenzaldehyde to the corresponding benzyl alcohol, indicating that ketoreductase activity is present and could be applied to similar substrates like 3-(3-cyanophenyl)benzaldehyde. unifap.br

The application of biocatalysis is a promising green alternative to traditional chemical reductions, which often require metal hydrides and organic solvents.

Table 2: Examples of Bioreduction of Aromatic Compounds

| Substrate | Biocatalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 2-(Pyridin-3-ylmethyl)malononitrile | Penicillium citrinum CBMAI 1186 | 2-(Pyridin-3-ylmethyl)malononitrile (reduced C=C bond) | 93% | unifap.br |

| 2-(Thiophen-2-ylmethylene)malononitrile | Penicillium citrinum CBMAI 1186 | 2-(Thiophen-2-ylmethyl)malononitrile (reduced C=C bond) | 99% | unifap.br |

| p-Nitrobenzaldehyde | Penicillium citrinum CBMAI 1186 | (4-Aminophenyl)methanol | - | unifap.br |

Application of Microwave-Assisted and Photoredox Reactions for Enhanced Sustainability

Modern synthetic chemistry increasingly employs alternative energy sources like microwave irradiation and visible light to drive reactions more efficiently and sustainably.

Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, and improve product yields. durham.ac.uk This technique is particularly effective for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction to form biaryl compounds, a likely step in synthesizing this compound, can be performed in greener solvents like water/ethanol under microwave irradiation, achieving high yields in a fraction of the time required for conventional heating. nih.govmdpi.com For example, the coupling of 4'-bromoacetophenone with phenylboronic acid using a palladium catalyst in aqueous ethanol at 120°C is complete in just 2 minutes under microwave heating. nih.gov

Photoredox catalysis utilizes visible light to initiate chemical reactions via single-electron transfer pathways. This approach allows for transformations under very mild conditions and enables novel reaction pathways. The functionalization of benzylic C–H bonds, a direct route to installing functionality, is a key application of photoredox catalysis. nih.govchemrxiv.orgnih.gov By combining a photocatalyst with a transition metal catalyst (dual catalysis), benzylic C–H bonds can be selectively functionalized. rsc.org For instance, the alkoxylation of benzylic C–H bonds can be achieved by merging photoredox activation of an arene with copper(II)-mediated oxidation, allowing for the formation of benzylic ethers from complex alcohols with high selectivity. nih.govnih.gov This strategy could be adapted for the direct synthesis of benzylic alcohols from hydrocarbon precursors, representing a highly step- and atom-economical approach. mdpi.com

Table 3: Microwave-Assisted Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Arylboronic Acid | Catalyst/Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | Phenylboronic acid | XPhosPdG2/XPhos / Cs₂CO₃ | Dioxane/H₂O | Microwave, 100 °C, 30 min | 90% | rsc.org |

| Aryl Halides | Arylboronic Acids | Immobilized Pd-catalyst / Na₂CO₃ | Aqueous Ethanol | Microwave, 120 °C, 5 min | Moderate to Excellent | mdpi.com |

| Bromo-furocoumarin | Arylboronic acids | Pd(PPh₃)₄ / Na₂CO₃ | Aqueous phase | Microwave | High | mdpi.com |

In Situ Generation of Oxidants for Environmentally Benign Processes

The oxidation of alcohols to aldehydes or the direct oxidation of benzylic C-H bonds are fundamental transformations. Traditional methods often use stoichiometric, and sometimes toxic, heavy-metal-based oxidants. A greener approach is to use clean oxidants like molecular oxygen or hydrogen peroxide (H₂O₂). However, handling concentrated H₂O₂ can be hazardous. A superior strategy is the in situ generation of the oxidant, which avoids the risks associated with transport and storage and allows for controlled, low concentrations in the reaction medium.

One prominent method is the catalytic in situ generation of H₂O₂ from molecular hydrogen (H₂) and oxygen (O₂). researchgate.netnih.gov Bimetallic catalysts, particularly those containing palladium and gold (AuPd), are highly effective for both the direct synthesis of H₂O₂ and the subsequent oxidation of benzyl alcohol. researchgate.net This allows the oxidation of benzyl alcohol to benzaldehyde (B42025) to be performed at low temperatures (e.g., 50 °C) with high selectivity. researchgate.net Research suggests that reactive oxygen species (ROS), generated as intermediates during H₂O₂ synthesis, are the primary oxidizing agents. cardiff.ac.uk

Electrochemical methods offer another powerful route for sustainable oxidation. rsc.org By applying an electric current, benzylic C-H bonds can be selectively oxidized. In some systems, water can serve as the oxygen source, making the process exceptionally green. rsc.org For example, an electrochemical protocol using layered MnO₂ catalysts can selectively oxidize a benzyl group to a ketone at room temperature with water as the sole oxygen source. rsc.org Another electrochemical method allows for the monooxygenation of benzylic C(sp³)–H bonds to form benzylic alcohols via a trifluoroacetate (B77799) ester intermediate, which is then hydrolyzed. This process is catalyst-free and avoids chemical oxidants entirely. chemistryviews.org

Q & A

Q. What are the primary synthetic routes for 3-(3-Cyanophenyl)benzyl alcohol, and how can reaction conditions be optimized?

this compound can be synthesized via cross-coupling reactions using halogenated precursors. For example, a nickel-catalyzed coupling of 3-bromo-benzyl alcohol with 3-cyanophenylboronic acid under mild conditions (80°C, aqueous medium with K₂CO₃ and sodium dodecyl sulfate) may be adapted from methods used for similar benzyl alcohols . Optimization involves adjusting catalyst loading (e.g., 5–10 mol%), solvent polarity (DMF or THF), and reaction time (12–24 hrs). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥95% purity, as validated by HPLC .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and cyanophenyl substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺: ~228.1 g/mol).

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) .

- FT-IR : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~3300 cm⁻¹ (alcohol O-H) confirm functional groups .

Q. How does the electron-withdrawing cyano group influence the compound’s solubility and reactivity?

The cyano group (-CN) reduces electron density on the benzene ring, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF) but limiting it in nonpolar solvents. Reactivity in nucleophilic substitutions (e.g., esterification) may be moderated due to decreased ring activation. Comparative studies with non-cyanated analogs (e.g., 3-phenylbenzyl alcohol) can quantify these effects via kinetic assays .

Advanced Research Questions

Q. How can computational modeling predict the antioxidant activity of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can model radical scavenging mechanisms. Parameters include:

- Bond Dissociation Enthalpy (BDE) : Lower BDE for the O-H bond (~85 kcal/mol) correlates with higher antioxidant activity.

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps <5 eV suggest reactivity toward free radicals.

Experimental validation via DPPH/ABTS assays can confirm computational predictions .

Q. What strategies resolve contradictions in reported solubility or stability data for this compound?

Discrepancies may arise from impurities or storage conditions. To resolve:

- Controlled Replication : Synthesize the compound under standardized conditions (e.g., inert atmosphere, anhydrous solvents).

- Accelerated Stability Testing : Expose samples to humidity (40–80% RH) and elevated temperatures (40–60°C) for 4–8 weeks, monitoring degradation via HPLC.

- Solubility Profiling : Use shake-flask methods in buffered solutions (pH 1–10) to map pH-dependent solubility .

Q. How does the steric hindrance of the cyanophenyl group affect catalytic applications?

In catalysis (e.g., asymmetric synthesis), steric effects from the cyanophenyl group may reduce substrate accessibility to the active site. Compare turnover frequencies (TOF) of this compound-derived catalysts with less hindered analogs (e.g., 3-methoxy derivatives). X-ray crystallography or molecular docking can visualize steric clashes .

Methodological Considerations

7. Designing experiments to assess cytotoxicity in mammalian cell lines:

- Cell Viability Assays : Use MTT/WST-1 assays on HEK-293 or HepG2 cells (24–72 hr exposure, 1–100 µM concentration range).

- ROS Detection : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress.

- Control Comparisons : Include 3-hydroxybenzyl alcohol (known antioxidant) and vehicle controls (DMSO <0.1%) .

8. Evaluating environmental persistence and degradation pathways:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.